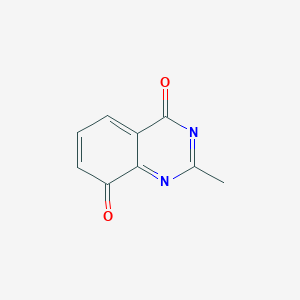

2-Methylquinazoline-4,8-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6N2O2 |

|---|---|

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

2-methylquinazoline-4,8-dione |

InChI |

InChI=1S/C9H6N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4H,1H3 |

InChI-Schlüssel |

OMASJHBRADYGQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=O)C2=CC=CC(=O)C2=N1 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methylquinazoline 4,8 Dione

Electrophilic and Nucleophilic Reactivity of the Quinazoline-Dione Ring System

The quinazoline (B50416) scaffold is characterized as a π-electron-deficient system, which influences its reactivity towards electrophilic and nucleophilic reagents. thieme-connect.de The presence of two nitrogen atoms in the pyrimidine (B1678525) ring and two carbonyl groups significantly impacts the electron distribution across the molecule.

Electrophilic substitution on the quinazoline ring generally requires forcing conditions due to the electron-withdrawing nature of the pyrimidine portion. thieme-connect.de For the parent quinazoline, theoretical calculations predict the order of reactivity towards electrophiles to be 8 > 6 > 5 > 7 > 4 > 2. nih.govscispace.com However, nitration of quinazoline typically yields the 6-nitro derivative. thieme-connect.denih.govscispace.com

In the case of quinazolin-4(3H)-ones, electrophilic substitutions such as chlorination, sulfonation, and chlorosulfonation also tend to occur at the 6-position. thieme-connect.de The presence of a carbonyl group at C-4 and an N=C bond can direct nitration to the C-6 position. researchgate.net If one of these functional groups is absent, substitution at both the 6- and 8-positions can be observed. researchgate.net The specific regioselectivity of electrophilic aromatic substitution on 2-methylquinazoline-4,8-dione itself is not extensively detailed in the provided search results, but the general principles suggest that the benzene (B151609) ring is the primary site for such reactions. The stability of the resulting intermediates, often referred to as sigma complexes or Wheland intermediates, plays a crucial role in determining the site selectivity. nih.govyoutube.com The formation of these intermediates can be reversible, and the final product distribution is governed by the relative stability of these intermediates, which is influenced by both electronic and steric factors. nih.govnih.gov

Table 1: Predicted and Observed Regioselectivity in Electrophilic Aromatic Substitution of Quinazolines

| Reactant | Reaction | Predicted Site(s) of Attack | Observed Product(s) |

| Quinazoline | Nitration | 8 > 6 > 5 > 7 > 4 > 2 nih.govscispace.com | 6-Nitroquinazoline thieme-connect.denih.govscispace.com |

| Quinazolin-4(3H)-one | Chlorination | --- | 6-Chloro derivative thieme-connect.de |

| Quinazolin-4(3H)-one | Sulfonation | --- | 6-Sulfonyl derivative thieme-connect.de |

| Deoxyvasicinone (DOV) | Nitration | --- | 6-Nitro-DOV researchgate.net |

The quinazoline ring system is susceptible to nucleophilic attack, particularly at the C-4 position. scispace.comscispace.com This reactivity is attributed to the polarization of the 3,4-double bond. scispace.com Anionic reagents can add across this bond to form 3,4-dihydroquinazolines. scispace.comscispace.com In quinazoline-2,4-diones, the carbonyl carbons are electrophilic centers and can be attacked by nucleophiles.

The reactivity of the C-4 position is highlighted by the fact that 4-haloquinazolines readily undergo nucleophilic substitution. thieme-connect.demdpi.com The increased reactivity of the C-4 position is due to the α-nitrogen effect. mdpi.comscispace.com Nucleophilic attack can also be directed by metal coordination to the carbonyl oxygen. d-nb.info

Ring-Opening and Rearrangement Reactions of Quinazoline-Diones

Quinazoline-diones can undergo ring-opening and rearrangement reactions under specific conditions. For instance, novel Lossen rearrangements have been observed for 3-benzenesulfonyloxy-2,4-quinazolinediones when treated with alkoxide ions. acs.org Additionally, 3-amino-1H,3H-quinoline-2,4-diones react with urea (B33335) to produce 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones through a molecular rearrangement. upce.cz A domino quinazolinone-amidine rearrangement has also been reported, initiated by a Mannich-type reaction, leading to ring-fused mackinazolinones. nih.gov

Elucidation of Reaction Pathways and Transition States in Derivatization

Understanding the reaction pathways and transition states is crucial for controlling the derivatization of quinazoline-diones. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of quinolines and their derivatives. nih.govresearchgate.net Proposed mechanisms for these reactions often involve several key steps, including:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is cleaved with the assistance of a base. nih.govbeilstein-journals.org

Oxidative Addition: The metal catalyst inserts into the C-H bond, leading to an increase in its oxidation state. researchgate.net

Sigma-Bond Metathesis: This pathway involves a four-membered metallacyclic transition state without a change in the metal's oxidation state. scielo.br

Electrophilic Activation: This is often observed with electron-deficient late-stage transition metals. scielo.br

The specific mechanism depends on the metal catalyst, ligands, and substrate. scielo.br For palladium-catalyzed reactions, the process can involve a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov The reoxidation of the catalyst is often a critical step and can be achieved using various oxidants. beilstein-journals.org

Understanding Intramolecular Cyclization Processes

The formation of the quinazoline ring system, a core component of this compound, is fundamentally achieved through intramolecular cyclization reactions. These processes involve the formation of a new heterocyclic ring from a single starting molecule containing all the necessary atoms. Various synthetic strategies have been developed to facilitate this key ring-closing step, often proceeding through distinct mechanistic pathways. Understanding these mechanisms is crucial for the rational design and synthesis of quinazoline derivatives.

One prominent method involves the base-promoted intramolecular nucleophilic addition. In this approach, a precursor molecule, such as a diamide (B1670390) intermediate, is treated with a base. The base abstracts a proton, generating a nucleophilic center that then attacks an electrophilic carbonyl group within the same molecule, leading to the formation of the heterocyclic ring. For instance, the reaction of ortho-fluorobenzamides with amides can proceed through an initial intermolecular SNAr (nucleophilic aromatic substitution) reaction to form a diamide intermediate. This intermediate then undergoes a base-promoted intramolecular cyclization, followed by dehydration, to yield the quinazolin-4-one ring. nih.govacs.org

Another well-established route is the cyclization of 2-aminobenzamide (B116534) derivatives. For example, the reaction of 2-aminobenzamides with aldehydes can be induced by visible light in the presence of a photocatalyst. This reaction is believed to proceed through the formation of an imine intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to furnish the quinazolin-4(3H)-one product. bohrium.com Similarly, the reaction of anthranilic acids with acid chlorides can produce benzoxazinone (B8607429) intermediates, which upon reaction with amines and subsequent acid-catalyzed cyclization of the resulting uncyclized diamides, yield the desired quinazolinone structure. rjptonline.org

Radical-initiated cyclizations offer an alternative pathway. For instance, alkene-substituted quinazolinones can undergo intramolecular cyclization initiated by radicals. In a metal-free approach, a hydroxyalkyl radical can be generated, which then adds to the alkene double bond. The resulting radical intermediate subsequently cyclizes onto the quinazolinone core to form ring-fused structures. researchgate.net

Furthermore, domino reactions that combine multiple transformations in a single synthetic operation have been developed. One such process involves a Ugi-Mumm-Staudinger sequence to generate a quinazolinone precursor. This precursor, upon deprotection, rearranges to a tautomeric Z-benzamidine intermediate which then spontaneously and irreversibly cyclizes to form a fused polycyclic system containing the quinazolinone core. nih.gov The synthesis of quinazoline-2,4-diones, which are structurally related to the target molecule, can be achieved through the intramolecular aromatic nucleophilic substitution (SNAr) of precursors like 1-(2-bromobenzoyl)-3-phenylurea. semanticscholar.org

The synthesis of the specific 5,8-dione substitution pattern, as seen in this compound, can be approached from quinone precursors. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with a bifunctional reagent like (2-aminoethyl)piperazine can lead to an intramolecular cyclization, forming a heterocyclic diquinone structure. researchgate.net This highlights that the formation of the dione (B5365651) functionality can be integral to the cyclization strategy. A solid-phase fusion reaction of 4,5-dimethoxy-2-methyl anthranilate with urea also demonstrates a method for constructing the quinazoline-2,4(1H,3H)-dione skeleton through cyclization. google.com

The choice of reactants, catalysts, and reaction conditions significantly influences the efficiency and outcome of these intramolecular cyclization processes. The table below summarizes various approaches to the synthesis of quinazolinone and quinazolinedione cores via intramolecular cyclization.

| Starting Materials | Reagents/Conditions | Key Intermediate | Product Type | Reference |

| ortho-Fluorobenzamides, Amides | Cs₂CO₃, DMSO, 135 °C | Diamide | 2,3-Disubstituted quinazolin-4-one | nih.gov |

| 2-Aminobenzamides, Aldehydes | Fluorescein, Blue LED, Oxidant | Imine | Quinazolin-4(3H)-one | bohrium.com |

| Alkene-substituted quinazolinones | Dicumyl peroxide (DCP) | Alkyl radical | Ring-fused quinazolinone | researchgate.net |

| Azidobenzoic acids, Aldehydes, Isonitriles, Proline derivative | N-Boc deprotection (TFA) | Tautomeric Z-benzamidine | Pyrrolopyrazinoquinazolinone | nih.gov |

| 1-(2-Bromobenzoyl)-3-phenylurea | Base (e.g., K₂CO₃) | Anion of the urea derivative | Quinazoline-2,4-dione | semanticscholar.org |

| 4,5-Dimethoxy-2-methyl anthranilate, Urea | Solid-phase fusion (heat) | Not specified | 6,7-Dimethoxy-quinazoline-2,4(1H,3H)-dione | google.com |

| 2,3-Dichloro-1,4-naphthoquinone, (2-Aminoethyl)piperazine | Not specified | Not specified | Heterocyclic diquinone | researchgate.net |

| Anthranilic acids, Acid chlorides, Amines | Pyridine, then p-TsOH in toluene, then H₂SO₄/AcOH | Benzoxazinone, Diamide | 2,3-Disubstituted quinazolin-4-one | rjptonline.org |

Advanced Spectroscopic and Structural Elucidation of 2 Methylquinazoline 4,8 Dione

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

No HRMS data, including accurate mass measurements or fragmentation patterns, has been reported for 2-Methylquinazoline-4,8-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Patterns

There are no published ¹H NMR spectra or data (chemical shifts, coupling constants) for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) including DEPT-135 for Carbon Skeleton and Hybridization

There are no reported ¹³C NMR or DEPT-135 spectra for this compound.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

No 2D NMR studies (COSY, HSQC, HMBC, NOESY) have been published for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Analysis of Carbonyl Stretching Frequencies (C=O) in Cyclic Diones

Specific IR spectroscopic data, including the characteristic carbonyl stretching frequencies for the cyclic dione (B5365651) structure of this compound, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules. By measuring the absorption of UV and visible light, this method provides information on the electronic transitions between molecular orbitals, offering insights into the extent of conjugation within the molecule. For this compound, the quinonoid and pyrimidine (B1678525) rings constitute a conjugated system.

The absorption of photons in the UV-Vis range excites electrons from a lower energy orbital, typically a highest occupied molecular orbital (HOMO), to a higher energy empty or partially empty orbital, such as the lowest unoccupied molecular orbital (LUMO). In a molecule like this compound, which contains both pi (π) bonds and non-bonding (n) lone pair electrons on the nitrogen and oxygen atoms, the expected electronic transitions would be π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε) in the UV region. The extensive conjugation in the quinazolinedione core would influence the energy of these transitions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands, often appearing at longer wavelengths.

A hypothetical UV-Vis analysis would involve dissolving this compound in a suitable solvent (one that does not absorb in the region of interest, such as ethanol (B145695) or acetonitrile) and recording its absorption spectrum. The resulting data would be presented in a table listing the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε). This data would allow for a detailed analysis of the molecule's electronic properties and the effects of its specific substitution pattern on the conjugated system. However, no such experimental data has been located for this specific compound.

Table 4.4.1: Hypothetical UV-Vis Absorption Data for this compound (Note: The following table is for illustrative purposes only, as experimental data is not available.)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | Data not available | Data not available | π → π* |

Computational and Theoretical Chemistry Investigations of 2 Methylquinazoline 4,8 Dione

Prediction of Chemical Reactivity Descriptors

Local Reactivity Descriptors (e.g., Fukui Functions)

In the computational analysis of 2-methylquinazoline-4,8-dione, local reactivity descriptors are crucial for predicting the specific atoms or regions within the molecule that are most likely to participate in a chemical reaction. These descriptors help in understanding the molecule's chemical behavior at a sub-molecular level. Among the most significant local reactivity descriptors are the Fukui functions, which are derived from conceptual Density Functional Theory (DFT). tandfonline.comresearchgate.net

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point 'r' in a molecule with respect to a change in the total number of electrons. It helps in identifying the sites susceptible to nucleophilic attack, electrophilic attack, and radical attack. niscpr.res.inresearchgate.net

Fukui function for nucleophilic attack (f+(r)) : This function indicates the sites on the molecule that are most likely to accept an electron. A higher value of f+(r) at a particular atomic site suggests it is a prime target for a nucleophilic attack. These regions are typically associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netphyschemres.org

Fukui function for electrophilic attack (f-(r)) : This function points to the sites that are most prone to losing an electron. Atomic sites with a high f-(r) value are the most probable locations for an electrophilic attack. These areas are related to the distribution of the Highest Occupied Molecular Orbital (HOMO). researchgate.netphyschemres.org

Fukui function for radical attack (f0(r)) : This is the average of f+(r) and f-(r) and is used to predict sites susceptible to attack by radicals.

For quinazoline (B50416) derivatives, studies have shown that heteroatoms like nitrogen and oxygen are often the most reactive sites. ajchem-a.com DFT calculations on related quinazolinone structures reveal that the carbonyl oxygen and the nitrogen atoms of the quinazoline ring are typically the most susceptible sites for electrophilic attack. niscpr.res.in For instance, in studies of other quinazolinone derivatives, the Fukui indices revealed that heteroatoms (N, O, and S) are primarily responsible for their inhibitive characteristics. ajchem-a.com

Another powerful local reactivity descriptor is the dual descriptor (Δf(r)) . It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). The dual descriptor can unambiguously identify regions within a molecule that will behave as an electrophile (where Δf(r) > 0) or a nucleophile (where Δf(r) < 0). It is often considered a more precise tool than the individual Fukui functions because it is less affected by certain computational approximations. researchgate.net

| Atom in Quinazoline Core | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf (Dual Descriptor) |

|---|---|---|---|

| N1 | 0.050 | 0.120 | -0.070 |

| C2 | 0.080 | 0.030 | 0.050 |

| N3 | 0.045 | 0.110 | -0.065 |

| C4 (Carbonyl) | 0.150 | 0.010 | 0.140 |

| O (Carbonyl) | 0.020 | 0.180 | -0.160 |

Note: The data in this table is hypothetical and serves to illustrate the concept based on general findings for quinazoline derivatives.

In Silico Structure-Reactivity Relationship (SRR) Studies

In silico Structure-Reactivity Relationship (SRR) studies investigate the correlation between the molecular structure of a compound and its chemical reactivity. For this compound, such studies would leverage computational models to predict its reactivity based on its structural and electronic features. These studies are foundational to understanding its potential biological activity, as chemical reactivity is often a precursor to pharmacological action.

Energy of the Highest Occupied Molecular Orbital (EHOMO) : Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to an acceptor.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) : Relates to the electron-accepting ability. Lower ELUMO values indicate a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO) : A larger energy gap implies higher stability and lower chemical reactivity. physchemres.org

Global Hardness (η) and Softness (σ) : These parameters describe the molecule's resistance to change in its electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap. physchemres.org

Electronegativity (χ) and Electrophilicity Index (ω) : These descriptors measure the molecule's ability to attract electrons. ajchem-a.com

Studies on various quinazolinone derivatives have established relationships between these descriptors and specific activities, such as anticancer or antibacterial effects. acs.orgnih.gov For example, a study on quinazolinone derivatives as corrosion inhibitors found that a smaller energy gap correlated with higher inhibition efficiency, suggesting greater reactivity. physchemres.org Similarly, research on aminopyrimidoisoquinolinequinones demonstrated a correlation between the global dipole moment and anticancer activity. scirp.org

The introduction of different functional groups to the quinazoline scaffold can significantly alter these reactivity parameters. For this compound, the methyl group at position 2 and the dione (B5365651) configuration at positions 4 and 8 are the key structural features dictating its reactivity profile. The planar structure of the quinazoline core is thought to facilitate interactions with hydrophobic pockets in biological targets.

The table below summarizes the typical impact of substituents on the reactivity of the quinazoline scaffold, as inferred from general SRR studies.

| Structural Feature/Substituent | Effect on Reactivity Descriptors | Predicted Impact on Reactivity |

|---|---|---|

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Increases EHOMO, Decreases Energy Gap | Increases nucleophilicity and reactivity towards electrophiles |

| Electron-withdrawing groups (e.g., -Cl, -NO₂) | Decreases ELUMO, may increase Electrophilicity Index | Increases electrophilicity and reactivity towards nucleophiles |

| Increased planarity/conjugation | Decreases Energy Gap | Enhances overall reactivity and potential for π-π stacking interactions |

| Presence of H-bond donors/acceptors (e.g., -OH, =O) | Influences intermolecular interactions | Key for specific binding to biological targets |

Virtual Screening and Molecular Docking for Ligand-Target Interactions

Virtual screening and molecular docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to a specific biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Virtual Screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a target of interest. nih.govjdigitaldiagnostics.com For a compound like this compound, this could involve screening it against a panel of known cancer-related kinases or bacterial enzymes to predict potential therapeutic applications.

Molecular Docking follows virtual screening and provides a more detailed prediction of the binding conformation and affinity between a ligand and a target. nih.govresearchgate.net The process involves placing the ligand into the binding site of the receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction.

For quinazoline derivatives, molecular docking studies are frequently employed to investigate their interactions with enzyme active sites. nih.govnih.gov A common target for this class of compounds is the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase, as many quinazoline-based drugs are EGFR inhibitors. nih.govnih.gov Docking studies of quinazoline derivatives into the EGFR active site have revealed key binding patterns:

Hydrogen Bonding : The quinazoline nitrogen atoms (typically N1 and/or N3) often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as methionine. nih.gov

Hydrophobic Interactions : The fused benzene (B151609) ring of the quinazoline core fits into a hydrophobic pocket of the active site.

Van der Waals Interactions : Substituents on the quinazoline ring can form additional van der Waals contacts, further stabilizing the ligand-protein complex.

While specific docking studies for this compound are not detailed in the provided results, we can infer its likely binding behavior based on its structure and studies of similar molecules. The dione feature at positions 4 and 8 and the methyl group at position 2 would define its specific interactions. The carbonyl oxygens could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions.

The following table presents representative molecular docking results for different quinazoline derivatives against a hypothetical protein kinase target, illustrating the kind of data obtained from such studies.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Quinazoline Derivative A | EGFR Kinase | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Quinazoline Derivative B | EGFR Kinase | -9.2 | Met793, Cys797, Leu844 | Hydrogen Bond, Pi-Alkyl |

| Quinazoline-2,4-dione Derivative C | Dihydrofolate Reductase | -11.7 | Asn18, Phe92 | Hydrogen Bond, Arene-Arene mdpi.com |

| This compound (Hypothetical) | EGFR Kinase | -7.9 | Met793 (H-bond with N1), Val726 (Hydrophobic with CH₃) | Hydrogen Bond, Hydrophobic |

Note: The data for this compound is hypothetical and for illustrative purposes only, based on the binding patterns of related compounds.

Future Research Directions and Unexplored Avenues for 2 Methylquinazoline 4,8 Dione Chemistry

Development of Asymmetric Synthesis Methodologies

The synthesis of chiral quinazoline (B50416) derivatives is of paramount importance, as enantiomeric purity often dictates biological activity. While various methods exist for the synthesis of quinazolines, the development of asymmetric methodologies specifically for 2-Methylquinazoline-4,8-dione remains a nascent field. Future research should prioritize the establishment of robust and efficient enantioselective synthetic routes.

One promising avenue is the use of chiral catalysts in key bond-forming reactions. For instance, nickel(0)-catalyzed syntheses have shown preliminary success in the asymmetric synthesis of atropisomeric quinazolinediones, suggesting that similar approaches could be adapted. organic-chemistry.org The exploration of chiral ligands, such as modified BINAP or phosphine-oxazoline ligands, in transition-metal-catalyzed cyclization reactions could induce stereoselectivity.

Another area of focus should be organocatalysis. Chiral Brønsted acids or bases could be employed to catalyze the cyclization steps in the formation of the quinazoline core, creating a chiral environment that favors the formation of one enantiomer over the other. The development of such methods would provide a metal-free and environmentally benign alternative to traditional synthetic protocols.

| Potential Asymmetric Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Outcome |

| Transition Metal Catalysis | Chiral Nickel or Palladium Complexes | Enantioselective C-N or C-C bond formation | Access to atropisomeric or C-centered chiral quinazoline-diones |

| Organocatalysis | Chiral Brønsted Acids/Bases | Asymmetric cyclization or condensation | Metal-free synthesis of enantiomerically enriched products |

| Chiral Auxiliary Approach | Covalently attached chiral auxiliaries | Diastereoselective cyclization | Controlled synthesis of specific stereoisomers |

Photochemistry and Electrochemistry of Quinazoline-Dione Systems

Modern synthetic chemistry is increasingly moving towards sustainable and green methodologies. Photochemistry and electrochemistry offer powerful tools to achieve this, often allowing for reactions to proceed under mild conditions without the need for harsh reagents. acs.org The application of these techniques to the synthesis and functionalization of this compound is a largely unexplored and promising research area.

Visible-light photoredox catalysis has emerged as a potent method for forming C-C and C-N bonds. nih.govresearchgate.net Future studies could investigate the use of photocatalysts, such as ruthenium or iridium complexes, or organic dyes like Rose Bengal, to mediate the synthesis of the this compound core or to functionalize it at various positions. For example, light-induced C-H activation could enable the direct introduction of substituents onto the aromatic ring, bypassing the need for pre-functionalized starting materials.

Electrochemistry provides another sustainable pathway for synthesis. rsc.orgnih.gov Anodic oxidation can be used to generate reactive intermediates for cyclization reactions, while cathodic reactions can facilitate reductions. acs.org Research into the electrochemical synthesis of quinazolinones has demonstrated the feasibility of these approaches, which often feature metal-free and oxidant-free conditions. acs.orgnih.gov Applying these principles to this compound could lead to highly efficient and environmentally friendly synthetic protocols.

| Technique | Potential Application | Key Advantages |

| Visible-Light Photoredox Catalysis | Synthesis via C-H amination or cyclization | Mild reaction conditions, high functional group tolerance, use of light as a renewable reagent. rsc.org |

| Post-synthetic functionalization | Late-stage modification of the quinazoline core. | |

| Electrochemistry | Anodic oxidation for C-N bond formation | Avoids chemical oxidants, precise control over reaction potential. acs.orgnih.gov |

| Cathodic reduction of precursors | Access to different oxidation states and reactive intermediates. |

Real-time Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and minimizing byproducts. The use of in situ and operando spectroscopic techniques to monitor the synthesis of this compound in real-time is a critical future research direction. acs.orgdigitellinc.com These methods allow for the direct observation of reactive intermediates and the elucidation of complex reaction pathways.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the structural evolution of reactants, intermediates, and products throughout a reaction. acs.orgyoutube.com By tracking the appearance and disappearance of characteristic vibrational bands, researchers can identify transient species and determine rate-limiting steps. This is particularly important for multi-step or cascade reactions often employed in heterocycle synthesis. nih.gov

Furthermore, combining these spectroscopic methods with kinetic modeling can provide a quantitative understanding of the reaction dynamics. youtube.com This knowledge can then be used to rationally design improved catalytic systems and optimize reaction conditions such as temperature, pressure, and catalyst loading. nih.gov

Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. rsc.orgnih.gov Applying these computational tools to the chemistry of this compound could significantly accelerate the development of new synthetic routes and the prediction of its chemical properties.

Future research could focus on developing ML models trained on datasets of known quinazoline syntheses to predict the outcomes of new reactions. chemrxiv.org These models can learn complex relationships between reactants, catalysts, solvents, and yields, enabling the in silico screening of vast reaction spaces to identify optimal conditions. researchgate.net This data-driven approach can reduce the number of trial-and-error experiments, saving time and resources. nih.gov

| AI/ML Application | Objective | Methodology | Potential Impact |

| Retrosynthesis Prediction | Identify potential synthetic routes | Training neural networks on known reaction data. chemrxiv.org | Rapidly generate novel synthetic pathways. |

| Reaction Optimization | Predict optimal reaction conditions (yield, selectivity) | Using algorithms like random forest or neural networks with experimental data. nih.gov | Reduce experimental effort and improve efficiency. |

| Reactivity Prediction | Forecast regioselectivity of functionalization reactions | Combining quantum mechanics descriptors with ML models. researchgate.netdoaj.org | Guide the design of targeted synthetic modifications. |

Investigations into Solid-State Chemistry, Polymorphism, and Cocrystallization

The solid-state properties of a chemical compound, such as its crystal structure, polymorphism, and ability to form cocrystals, are of critical importance, particularly in the pharmaceutical and materials sciences. These properties influence key characteristics like solubility, stability, and bioavailability. For this compound, a thorough investigation into its solid-state chemistry is an essential and unexplored avenue of research.

A primary goal would be to identify and characterize any potential polymorphs of this compound. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. A systematic screening using various crystallization techniques (e.g., solvent evaporation, cooling crystallization, anti-solvent addition) from a diverse range of solvents would be necessary. The resulting crystalline forms would need to be analyzed using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine their structures and relative stabilities.

Furthermore, the exploration of cocrystallization presents an opportunity to modify and enhance the physicochemical properties of this compound. By co-crystallizing it with pharmaceutically acceptable coformers (e.g., carboxylic acids, amides), it may be possible to improve its solubility, dissolution rate, and stability. This involves designing and screening for potential cocrystals based on principles of crystal engineering and supramolecular synthons. The resulting cocrystals would require comprehensive characterization to confirm their structure and evaluate their improved properties.

Q & A

Q. What are the key challenges in traditional synthesis methods for quinazolinone derivatives, and how do electrochemical approaches address these limitations?

Traditional methods for synthesizing quinazolinones, such as those starting from 2-aminobenzamides, often require high temperatures (>100°C) and transition-metal catalysts, leading to energy inefficiency and potential contamination . Electrochemical synthesis using aluminum/carbon electrodes and acetic acid as an electrolyte enables oxidative cyclization at room temperature, achieving yields >80% for 2-methylquinazolin-4(3H)-ones under mild conditions. This approach eliminates the need for metal catalysts and reduces energy consumption .

Q. What analytical techniques are essential for confirming the structural integrity of 2-Methylquinazoline-4,8-dione during synthesis?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities . These techniques are critical for distinguishing between regioisomers and ensuring reproducibility in synthetic protocols.

Q. How do substituents on the quinazolinone core influence its biological activity?

Substituents like methyl groups at the 2-position enhance stability and modulate electronic properties, improving interactions with biological targets. For example, 2-methyl derivatives exhibit stronger binding to cancer-related receptors (e.g., 5nw in breast cancer) compared to non-methylated analogs, as shown by docking scores (e.g., -9.2 kcal/mol vs. -8.5 kcal/mol for the standard drug) . Systematic structure-activity relationship (SAR) studies using varied substituents (e.g., halogens, methoxy groups) are recommended to optimize activity .

Advanced Research Questions

Q. How can molecular docking simulations guide the design of this compound derivatives for anticancer applications?

Docking workflows should include:

- Target selection : Prioritize receptors with known roles in cancer (e.g., kinases, DNA repair enzymes).

- Ligand preparation : Generate 3D conformers of derivatives using software like AutoDock Vina.

- Binding affinity analysis : Compare docking scores (ΔG) to established inhibitors. For instance, 2-methylquinazoline-4(3H)-one showed stronger interactions with the 5nw receptor than quinazoline itself, suggesting enhanced therapeutic potential .

- Interaction profiling : Identify key residues (e.g., hydrogen bonds, hydrophobic pockets) to inform structural modifications.

Q. What methodologies are effective for studying the metabolic fate of this compound in cellular models?

Recommended approaches include:

- Radiolabeled tracing : Use isotopes like ³H or ¹⁴C to track metabolite distribution in cell lysates and media.

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identify phase I (oxidation, hydroxylation) and phase II (glutathione conjugation, sulfation) metabolites.

- High-resolution HPLC-UV-RAM : Quantify metabolite ratios and detect adducts (e.g., adenine adducts observed in B[a]P-7,8-dione studies) . These methods can elucidate detoxification pathways and potential toxicities.

Q. Can microwave-assisted synthesis improve the efficiency of this compound derivative libraries?

Microwave irradiation accelerates reaction kinetics via rapid, uniform heating. For example, 4-aminoquinazoline derivatives synthesized under microwave conditions achieved 85–95% yields in 15–30 minutes, compared to 6–12 hours for conventional methods . This technique is particularly effective for coupling reactions (e.g., Suzuki-Miyaura) and cyclization steps, enabling rapid diversification of the quinazolinone scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.